4-Cyanocinnamic acid
Overview
Description
4-Cyanocinnamic acid is a compound that has been studied in various contexts due to its interesting chemical properties and potential applications. It is related to cinnamic acid derivatives, which are known for their role in the matrix-assisted laser desorption ionization mass spectrometry (MALDI MS) as matrices, as well as their involvement in various organic reactions and material science applications.
Synthesis Analysis
The synthesis of derivatives related to 4-cyanocinnamic acid has been explored in several studies. For instance, the synthesis of 4-chloro-α-cyanocinnamic acid (Cl-CCA) was achieved by systematic variation of the functional groups of the α-cyanocinnamic acid core unit, leading to a compound with outstanding matrix properties for MALDI MS . Additionally, polymers derived from 4-carboxycinnamic acid have been synthesized, demonstrating the versatility of cinnamic acid derivatives in polymer science .
Molecular Structure Analysis
The molecular structure of 4-cyanocinnamic acid derivatives has been analyzed using various spectroscopic techniques. For example, a comparative Raman vibrational analysis of α-cyano-4-hydroxycinnamic acid (4CHCA) and its derivatives was performed to determine differences between structurally similar compounds . This type of analysis is crucial for understanding the physical properties and reactivity of these compounds.
Chemical Reactions Analysis
4-Cyanocinnamic acid and its derivatives participate in a variety of chemical reactions. Photoreactive cholesteric polyesters derived from 4-carboxycinnamic acid undergo trans-cis photoisomerization and photocycloaddition upon irradiation . Similarly, 4-methoxycinnamic acid-3'-methylbutyl ester was subjected to UV irradiation, resulting in cycloaddition products . These reactions are significant for the development of photoactive materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-cyanocinnamic acid derivatives have been extensively studied. Polarographic behavior of 4-cyanocinnamic acid shows a marked dependence on pH, with the reduction processes varying with pH levels . The compound's behavior as a MALDI MS matrix has also been investigated, revealing its superior performance in terms of sensitivity and peptide recovery in proteomic analyses . Furthermore, the mesogenic properties of certain cinnamic acid derivatives have been explored, indicating their potential as thermotropic nematic liquid crystals .
Scientific Research Applications
Application in Mass Spectrometry
- Scientific Field : Mass Spectrometry
- Summary of the Application : 4-Cyanocinnamic acid, also known as α-Cyano-4-hydroxycinnamic acid (CHCA), is used as a matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry . It enhances the ionization of protein or peptide standards and samples in MALDI mass spectrometers .
- Methods of Application : The CHCA is mixed with the sample and the mixture is then applied to a metal plate. The plate is inserted into the mass spectrometer, and a laser is used to ionize the sample. The ions are then accelerated through an electric field, and their time of flight to the detector is measured .
- Results or Outcomes : CHCA has been found to improve the detection sensitivity of intact proteins by 10 folds compared with traditional matrices . It also has high tolerance to salts, allowing for the detection of ion signals even in the presence of high concentrations of salts .
Application in Blocking Monocarboxylate Transporters
- Scientific Field : Biochemistry
- Summary of the Application : 4-Cyanocinnamic acid has been used to block monocarboxylate transporters .
- Methods of Application : The exact methods of application are not specified in the source, but typically, the compound would be added to a biological system (such as a cell culture) where it would interact with the monocarboxylate transporters, blocking their function .
- Results or Outcomes : The specific outcomes of this application are not detailed in the source .
Application in Protein Mass Spectrometry
- Scientific Field : Protein Mass Spectrometry
- Summary of the Application : CHCA is used as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) for protein mass spectrometry and proteomics . It is particularly useful in protein identification via peptide mass fingerprinting .
- Methods of Application : The CHCA is mixed with the protein sample and the mixture is then applied to a metal plate. The plate is inserted into the mass spectrometer, and a laser is used to ionize the sample. The ions are then accelerated through an electric field, and their time of flight to the detector is measured .
- Results or Outcomes : Using CHCA as a matrix for a 1 fmol bovine serum albumin (BSA) in-solution digest, the sequence coverage is raised to 48%, compared with 4% for traditional matrices . For a gel band containing 25 fmol of BSA, unambiguous protein identification becomes possible with CHCA .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-3-(4-cyanophenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6H,(H,12,13)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USVZQKYCNGNRBV-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801277921 | |
Record name | (2E)-3-(4-Cyanophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801277921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyanocinnamic acid | |
CAS RN |
16642-94-7, 18664-39-6 | |
Record name | (2E)-3-(4-Cyanophenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16642-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 18664-39-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134574 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2E)-3-(4-Cyanophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801277921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-cyanocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.607 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2E)-3-(4-cyanophenyl)prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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